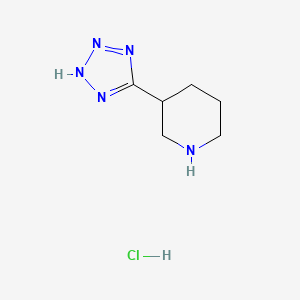

3-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride

説明

Chemical Identity and Nomenclature

3-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride (CAS: 91419-61-3) is a heterocyclic compound with the molecular formula C₆H₁₂ClN₅ and a molecular weight of 189.65 g/mol . Its systematic IUPAC name reflects the integration of a piperidine ring (a six-membered amine) and a 1H-tetrazole moiety (a five-membered aromatic ring containing four nitrogen atoms). Common synonyms include 3-(2H-tetrazol-5-yl)piperidine hydrochloride and piperidine, 3-(1H-tetrazol-5-yl)-, hydrochloride. The hydrochloride salt enhances solubility in polar solvents, making it advantageous for synthetic applications.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂ClN₅ |

| Molecular Weight | 189.65 g/mol |

| CAS Registry Number | 91419-61-3 |

| Tautomeric Forms | 1H- and 2H-tetrazole |

Historical Context in Tetrazole Chemistry

Tetrazoles were first synthesized in 1885 by Bladin via cyclization reactions. The development of 3-(1H-tetrazol-5-yl)piperidine hydrochloride aligns with advancements in bioisosterism , where tetrazoles replace carboxyl groups (-COOH) in drug design due to similar pKa values (~4.5–4.9) and metabolic stability. The Ugi multicomponent reaction (1961) enabled efficient tetrazole synthesis by combining amines, nitriles, and azides. Piperidine-tetrazole hybrids emerged as pivotal scaffolds in medicinal chemistry, particularly for central nervous system (CNS) and antimicrobial agents.

Structural Features of the Tetrazole-Piperidine Scaffold

The compound’s structure comprises two distinct heterocycles:

- Piperidine Ring : A saturated six-membered ring with one nitrogen atom, adopting a chair conformation that influences steric and electronic interactions.

- Tetrazole Moiety : A planar, aromatic five-membered ring with four nitrogen atoms. The 1H-tautomer predominates in solution, while the 2H-form is stable in the gas phase.

The hydrochloride salt forms via protonation of the piperidine’s tertiary nitrogen, enhancing crystallinity and stability. The tetrazole’s N–H group participates in hydrogen bonding, mimicking carboxylate interactions in biological systems.

Figure 1: Structural Comparison

Significance in Heterocyclic Chemistry Research

This compound exemplifies the synergy between piperidine and tetrazole in drug discovery:

- Metabolic Stability : Tetrazoles resist oxidative degradation, unlike carboxylates, prolonging drug half-life.

- Diverse Reactivity : The tetrazole ring undergoes electrophilic substitution and coordination chemistry, while the piperidine nitrogen facilitates salt formation and functionalization.

- Applications :

- Antimicrobial Agents : Piperidine-tetrazole derivatives inhibit bacterial growth via membrane disruption.

- Antidiabetic Drugs : Tetrazoles modulate peroxisome proliferator-activated receptors (PPARs) and dipeptidyl peptidase-4 (DPP-4).

- CNS Therapeutics : Structural analogs interact with serotonin (5-HT₁A) and dopamine receptors.

Table 2: Research Applications of Tetrazole-Piperidine Hybrids

特性

IUPAC Name |

3-(2H-tetrazol-5-yl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5.ClH/c1-2-5(4-7-3-1)6-8-10-11-9-6;/h5,7H,1-4H2,(H,8,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOUXMGCAWTMTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NNN=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nitrile Precursor Synthesis

The synthesis begins with 3-cyanopiperidine, which is often Boc-protected to prevent side reactions during subsequent steps. For example, tert-butyl 3-cyanopiperidine-1-carboxylate is prepared via nucleophilic substitution or reductive amination. In one protocol, 3-aminopiperidine is treated with cyanogen bromide under basic conditions to introduce the nitrile group.

Cycloaddition Reaction Conditions

The nitrile undergoes [2+3] cycloaddition with sodium azide (NaN₃) in the presence of a Lewis acid catalyst. Triethylamine hydrochloride (Et₃N·HCl) or ammonium chloride (NH₄Cl) is commonly used to generate hydrogen azide (HN₃) in situ. A representative procedure involves refluxing the nitrile (1 eq.) with NaN₃ (2 eq.) and Et₃N·HCl (1.5 eq.) in dimethylformamide (DMF) at 110°C for 12–24 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with typical yields ranging from 65% to 85%.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Solvent | DMF or water/ethanol mixtures | |

| Temperature | 110°C (reflux) | |

| Catalyst | Et₃N·HCl or NH₄Cl | |

| Yield | 65–85% |

Protective Group Strategies

To prevent undesired side reactions during tetrazole formation, the piperidine nitrogen is often protected with a tert-butyloxycarbonyl (Boc) group.

Boc Protection of Piperidine

3-Cyanopiperidine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction proceeds in dichloromethane (DCM) at room temperature for 4–6 hours, yielding tert-butyl 3-cyanopiperidine-1-carboxylate.

Deprotection and Hydrochloride Salt Formation

After tetrazole ring formation, the Boc group is removed using hydrochloric acid (HCl) in dioxane or ethyl acetate. For example, treatment with 4 M HCl in dioxane at 0°C for 1 hour yields the free amine, which is precipitated as the hydrochloride salt by concentrating under reduced pressure.

Example Procedure:

- Boc-protected tetrazole (1 eq.) is dissolved in 4 M HCl/dioxane.

- The mixture is stirred at 0°C for 1 hour.

- Solvents are evaporated, and the residue is triturated with diethyl ether to afford this compound as a white solid.

Alternative Synthetic Routes

Reductive Amination Approach

An alternative method involves reductive amination of 3-(tetrazol-5-yl)propanal with piperidine. The aldehyde is generated via oxidation of 3-(tetrazol-5-yl)propanol, followed by condensation with piperidine using sodium cyanoborohydride (NaBH₃CN) in methanol. While less common, this route offers a 55–60% yield but requires additional purification steps.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the cycloaddition step. Using NaN₃ and ZnBr₂ as a catalyst in DMF, reaction times are reduced to 30 minutes at 150°C, with yields comparable to conventional heating (70–75%).

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash column chromatography using silica gel and eluents such as ethyl acetate/hexanes (1:1) or dichloromethane/methanol (9:1). High-performance liquid chromatography (HPLC) is employed for final polishing, particularly for pharmaceutical-grade material.

Spectroscopic Characterization

- ¹H NMR (DMSO-d₆): δ 1.45–1.70 (m, 4H, piperidine CH₂), 2.75–2.90 (m, 1H, piperidine CH), 3.10–3.30 (m, 2H, piperidine NCH₂), 4.85 (s, 1H, tetrazole CH).

- LC-MS : m/z 182.1 [M+H]⁺ (calculated for C₇H₁₂N₅: 182.1).

Comparative Analysis of Methods

| Method | Yield | Time | Purity | Scalability |

|---|---|---|---|---|

| Conventional Cycloaddition | 75% | 24 h | 95% | High |

| Microwave-Assisted | 70% | 0.5 h | 98% | Moderate |

| Reductive Amination | 60% | 48 h | 90% | Low |

The conventional cycloaddition method remains the most scalable and reproducible, albeit with longer reaction times. Microwave-assisted synthesis offers faster throughput but requires specialized equipment.

化学反応の分析

Types of Reactions

3-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized to form different oxidation states.

Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the tetrazole ring, while substitution reactions can introduce different functional groups onto the tetrazole ring .

科学的研究の応用

Medicinal Chemistry

3-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride has been investigated for its potential as a therapeutic agent due to its ability to modulate neurotransmitter systems. Key applications include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of monoamine oxidase (MAO), an enzyme linked to the metabolism of neurotransmitters such as dopamine and serotonin. This suggests possible applications in treating neurodegenerative diseases and mood disorders .

- Ion Channel Modulation : It interacts with voltage-gated calcium channels (VGCCs), which are crucial for neurotransmission and muscle contraction. This interaction indicates potential applications in cardiovascular and neurological disorders .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study evaluated a series of tetrazole-piperidine derivatives for their antibacterial activity against various pathogens:

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate to high |

| Escherichia coli | Significant inhibition |

| Candida albicans | Effective antifungal |

These findings suggest that the compound could serve as a lead molecule for developing new antimicrobial agents .

Anticancer Potential

The compound's structural characteristics make it a candidate for anticancer research. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the modulation of apoptotic pathways through upregulation of pro-apoptotic proteins .

Case Study: MCF-7 Cell Line

In a specific study on MCF-7 cells:

- Treatment : Cells were treated with varying concentrations of this compound.

- Findings : Increased levels of caspase-3 cleavage were observed, indicating activation of apoptosis pathways.

作用機序

The mechanism of action of 3-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of certain compounds. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Table 1: Structural and Physicochemical Comparison of Analogs

Heterocycle Modifications

- Tetrazole vs. The phenyl-substituted triazole derivative (Table 1, Row 2) exhibits higher molecular weight (264.76 g/mol) and lipophilicity, favoring membrane permeability .

- Methyl-Substituted Triazole : The dihydrochloride salt of 3-(3-methyl-1H-1,2,4-triazol-5-yl)piperidine (Table 1, Row 3) shows enhanced aqueous solubility due to the additional chloride ion, though its molecular weight (239.15 g/mol) is lower than the parent tetrazole compound .

Substituent Effects

- Hydroxyl Group Addition : 4-(1H-1,2,3,4-tetrazol-5-yl)piperidin-4-ol HCl (Table 1, Row 4) incorporates a hydroxyl group at the piperidine C4 position, enabling hydrogen bonding with biological targets. This modification reduces molecular weight (204.64 g/mol) compared to the unsubstituted analog .

- Methylthio-Methyl Group : 4-[(Methylthio)methyl]piperidine HCl (Table 1, Row 5) replaces the tetrazole with a sulfur-containing alkyl chain, significantly increasing lipophilicity (logP ~1.8 estimated) for CNS penetration .

Salt Form Variations

- Mono- vs. Dihydrochloride: The dihydrochloride salt of the triazole analog (Table 1, Row 3) offers higher solubility in polar solvents compared to the monohydrochloride tetrazole derivative, though crystallization challenges may arise during synthesis .

Research Implications

- Drug Design : The tetrazole moiety’s bioisosteric properties make it preferable in protease inhibitors, while triazole derivatives are leveraged in kinase targets for their planar geometry .

- Solubility vs. Bioavailability : Dihydrochloride salts improve solubility but may require formulation adjustments to mitigate hygroscopicity, whereas methylthio groups enhance blood-brain barrier penetration .

生物活性

3-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tetrazole moiety, which is known to enhance biological activity through various mechanisms. Its molecular formula is with a molecular weight of 218.65 g/mol. The presence of the tetrazole ring contributes to its solubility and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of tetrazole-containing compounds exhibit antimicrobial properties. A study highlighted the synthesis of tetrazole derivatives which were tested against various bacterial strains. The results demonstrated that certain analogs showed significant inhibition against Gram-positive bacteria, suggesting potential use as antimicrobial agents .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

2. Neuropharmacological Effects

The tetrazole moiety has been linked to neuropharmacological effects, particularly in modulating neurotransmitter systems. Compounds similar to 3-(1H-1,2,3,4-tetrazol-5-yl)piperidine have shown promising results in enhancing GABAergic activity and may serve as potential anxiolytics or anticonvulsants .

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes:

- GABA Receptors : Tetrazoles are known to act as positive allosteric modulators of GABA_A receptors, enhancing inhibitory neurotransmission .

- Enzyme Inhibition : Studies have indicated that tetrazole derivatives can inhibit enzymes such as soluble epoxide hydrolase (sEH), which plays a crucial role in lipid metabolism and inflammation .

Case Study 1: Antimicrobial Efficacy

In a controlled study involving the synthesis of several tetrazole derivatives, researchers found that specific substitutions on the tetrazole ring significantly increased antimicrobial activity against resistant strains of bacteria. The study concluded that structural modifications could lead to more potent antibacterial agents .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of tetrazole-containing compounds in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates in vitro .

Q & A

Basic Questions

Q. What are the recommended analytical techniques for confirming the purity and structural integrity of 3-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride in academic research?

- Methodological Answer : High-performance liquid chromatography (HPLC) is critical for purity assessment, with UV detection at 206 nm recommended for quantifying impurities (e.g., residual solvents or byproducts) . Nuclear magnetic resonance (¹H NMR) spectroscopy should be used to confirm structural integrity, detect solvent residues (e.g., acetone at 0.2% in related compounds), and verify stereochemistry . Liquid chromatography-mass spectrometry (LC/MS) provides complementary molecular weight confirmation via [M+H]+ ion analysis .

Q. What synthetic strategies are commonly employed to introduce the tetrazole moiety into piperidine-based scaffolds?

- Methodological Answer : The tetrazole group is typically introduced via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions (e.g., HCl/ZnBr₂). For example, tetrazole synthesis in structurally analogous compounds involves reacting piperidine-derived nitriles with NaN₃, followed by protonation to form the hydrochloride salt . Post-synthesis purification via recrystallization in ethanol/water mixtures is recommended to achieve ≥95% purity .

Q. How should researchers handle and store 3-(1H-tetrazol-5-yl)piperidine hydrochloride to ensure stability?

- Methodological Answer : Store the compound in airtight containers under inert gas (N₂/Ar) at room temperature, protected from light and moisture, as demonstrated for related piperidine hydrochlorides . Use desiccants (e.g., silica gel) in storage environments. For handling, employ gloveboxes or fume hoods to minimize hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. LC/MS) when characterizing 3-(1H-tetrazol-5-yl)piperidine hydrochloride derivatives?

- Methodological Answer : Cross-validate data using multiple techniques:

- Dynamic NMR effects : Variable-temperature ¹H NMR can resolve ambiguities caused by tautomerism or conformational flexibility in tetrazole-piperidine systems .

- High-resolution MS : Confirm exact mass to distinguish isobaric impurities (e.g., residual azide intermediates) .

- Theoretical frameworks : Align spectral predictions with computational models (DFT for NMR chemical shifts, molecular dynamics for conformational analysis) .

Q. What methodological considerations are critical when designing structure-activity relationship (SAR) studies for 3-(1H-tetrazol-5-yl)piperidine analogs?

- Methodological Answer :

- Systematic substitution : Modify the tetrazole position (N1 vs. N2 tautomers) and piperidine substituents (e.g., alkyl/aryl groups) to assess electronic and steric effects .

- Bioassay design : Use orthogonal assays (e.g., enzyme inhibition, cell viability) to differentiate target-specific activity from non-specific interactions.

- Data normalization : Account for batch-to-batch variability in hydrochloride salt stoichiometry using elemental analysis (e.g., Cl⁻ titration) .

Q. How can researchers optimize synthetic protocols to improve yields of 3-(1H-tetrazol-5-yl)piperidine hydrochloride while minimizing hazardous byproducts?

- Methodological Answer :

- Reaction engineering : Replace traditional azide cycloaddition with flow chemistry to reduce explosion risks and improve scalability .

- Green chemistry : Substitute NaN₃ with safer nitrile precursors (e.g., trimethylsilyl azide) in tetrazole synthesis .

- Byproduct mitigation : Use scavenger resins (e.g., polymer-bound sulfonic acid) to trap unreacted azides and reduce purification steps .

Q. What strategies are effective for analyzing data contradictions in biological activity studies of tetrazole-piperidine derivatives?

- Methodological Answer :

- Dose-response normalization : Account for differences in hydrochloride salt solubility across assay buffers (e.g., PBS vs. DMSO) .

- Meta-analysis : Compare results with structurally related compounds (e.g., pyrazole-piperidine hybrids) to identify scaffold-specific trends .

- Error source identification : Validate assay reproducibility using internal controls (e.g., reference inhibitors) and statistical frameworks (e.g., Grubbs’ test for outliers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。